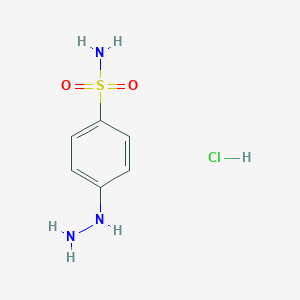

4-hydrazinylbenzenesulfonamide Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydrazinylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEURONJLPUALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939095 | |

| Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17852-52-7, 27918-19-0 | |

| Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D634JG95C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] Its chemical structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, imparts it with versatile reactivity for the synthesis of heterocyclic compounds and other derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.[1][3]

Chemical Properties

This section details the key chemical and physical properties of this compound.

General Properties

| Property | Value | Source(s) |

| CAS Number | 17852-52-7 | [3][4][5] |

| Molecular Formula | C₆H₁₀ClN₃O₂S | [5][6] |

| Molecular Weight | 223.68 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [3][8] |

| Melting Point | 149-152 °C (lit.), 204 °C (decomp) | [7][8] |

| Solubility | Soluble in water. Slightly soluble in Methanol (with heating). | [8] |

| Hygroscopicity | Hygroscopic | [8] |

Spectral Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH₂) | [1] |

| FT-IR | Key peaks at 3330 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N), and 1190 cm⁻¹ (S=O) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)

This method involves the diazotization of sulfanilamide followed by reduction.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from 4-aminobenzenesulfonamide.

Methodology:

-

Diazotization: 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C.[1] An aqueous solution of sodium nitrite (20 mmol) is then added dropwise under vigorous stirring. The reaction is complete when a clear solution is formed, typically within 30-60 minutes, yielding 4-sulfamoylbenzenediazonium chloride in solution.[1]

-

Reduction: The freshly prepared diazonium salt solution is added to a rapidly stirred solution of stannous chloride (SnCl₂·H₂O, 10 g) in concentrated hydrochloric acid (10 mL) at 0–5°C.[1] Precipitation of the product occurs, and the mixture is typically left to stand overnight to ensure complete reduction.[1]

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried to yield this compound.[1]

Synthesis from p-Chlorobenzenesulfonamide

This alternative route involves the direct substitution of the chloro group with hydrazine.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from p-chlorobenzenesulfonamide.

Methodology:

-

Reaction Setup: p-Chlorobenzenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15) are added to an autoclave.[10]

-

Reaction Conditions: The autoclave is heated to 120-125°C, and the pressure is maintained at 0.8-1.2 MPa.[10] The reaction is monitored until the p-chlorobenzenesulfonamide is consumed.

-

Product Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound. This method is reported to be suitable for industrialized production with high yield and purity.[10]

Application in Drug Synthesis: The Case of Celecoxib

A primary application of this compound is as a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.

Synthesis of Celecoxib:

Caption: Synthetic pathway for Celecoxib using this compound.

Methodology:

The synthesis involves the condensation of this compound with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[11] The reaction can be carried out in a solvent system such as methanol or a mixture of ethyl acetate and water, followed by heating.[11] The resulting Celecoxib can then be purified by crystallization.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities by targeting specific enzymes and signaling pathways.

COX-2 Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.

Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis and promoting apoptosis.[13] The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF-κB pathway.[12]

Carbonic Anhydrase IX Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[14] It plays a crucial role in pH regulation in the tumor microenvironment, which is essential for cancer cell survival and proliferation.[15]

Caption: The role of Carbonic Anhydrase IX in tumors and its inhibition.

Inhibition of CA IX by sulfonamide-based compounds disrupts the pH balance within the tumor, leading to an accumulation of acidic byproducts and creating an unfavorable environment for cancer cell survival.[15] This can hinder tumor growth and enhance the efficacy of other cancer therapies.[15]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a variety of pharmacologically active compounds. Its well-defined chemical properties and established synthetic protocols make it a valuable tool for researchers and drug development professionals. The biological activities of its derivatives, particularly as inhibitors of COX-2 and carbonic anhydrase IX, highlight the importance of this chemical scaffold in the ongoing development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological relevance of this compound, serving as a foundational resource for its application in scientific research.

References

- 1. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori… [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Hydrazinobenzenesulfonamide Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 11. zenodo.org [zenodo.org]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Structural Elucidation of 4-hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably the selective COX-2 inhibitor, Celecoxib.[1] This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its characterization, and visualizes key chemical and analytical pathways.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by a hydrazine group attached to a benzene ring, which is also substituted with a sulfonamide moiety.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a valuable reagent in synthetic chemistry.[2]

Chemical Identifiers:

-

IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride[3]

-

CAS Number: 17852-52-7[3]

-

Molecular Formula: C₆H₁₀ClN₃O₂S[3]

-

SMILES: C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[3]

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 223.68 g/mol | [2][3] |

| Exact Mass | 223.0182254 Da | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 204 °C (decomposition) | [5] |

| Solubility | Soluble in water | [4] |

| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, ArH) | [2] |

| FT-IR (cm⁻¹) | 3330 (N-H stretch), 1190 (S=O stretch) | [2] |

Spectroscopic and Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Below are the expected results and detailed protocols for these analyses.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.7 - 7.9 | Doublet | Ar-H ortho to -SO₂NH₂ |

| ¹H | ~7.0 - 7.2 | Doublet | Ar-H ortho to -NHNH₂ |

| ¹H | ~7.3 | Singlet | -SO₂NH₂ |

| ¹H | Broad Singlet | Broad | -NHNH₃⁺ |

| ¹³C | ~145 | Singlet | C-SO₂NH₂ |

| ¹³C | ~140 | Singlet | C-NHNH₂ |

| ¹³C | ~128 | Singlet | CH (ortho to -SO₂NH₂) |

| ¹³C | ~114 | Singlet | CH (ortho to -NHNH₂) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 188.0494 | ~188.049 | Protonated free base (C₆H₁₀N₃O₂S⁺) |

| [M-NH₂]⁺ | 172.0199 | ~172.020 | Loss of amino group from the hydrazinyl moiety |

| [M-SO₂NH₂]⁺ | 107.0769 | ~107.077 | Loss of the sulfonamide group |

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and crystal packing. However, as of late 2025, a public crystal structure for this compound has not been reported. The experimental protocol below outlines the general procedure for obtaining suitable crystals.

Experimental Protocols

This protocol is based on the widely used method of diazotization of sulfanilamide followed by reduction.[6][7]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Diazotization: Dissolve 20 mmol of 4-aminobenzenesulfonamide in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice in an Erlenmeyer flask.[7] While maintaining the temperature below 5°C with vigorous stirring, add a solution of 20 mmol of sodium nitrite in 2 mL of water dropwise.[7] Continue stirring until the solution becomes clear, indicating the formation of 4-sulfamoylbenzenediazonium chloride.[7]

-

Reduction: In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.[7] Pour the diazonium salt solution into the SnCl₂ solution with rapid stirring.[7]

-

Isolation: A precipitate of this compound will form. Allow the mixture to stand to ensure complete precipitation.[7] Collect the solid product by vacuum filtration, wash with a small amount of cold dilute hydrochloric acid, and dry under vacuum.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~10 µg/mL.

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

-

Solvent Selection: Determine the solubility of the compound in a range of solvents. An ideal system is one where the compound is moderately soluble.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., an ethanol/water mixture) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

-

Crystal Mounting and Analysis: Once suitable single crystals have formed, carefully mount one on a goniometer and place it in the X-ray diffractometer for data collection.

Application in Synthesis: The Pathway to Celecoxib

This compound is a critical starting material for the synthesis of Celecoxib, a potent anti-inflammatory drug.[1] The synthesis involves a condensation reaction with a β-diketone.

Celecoxib Synthesis Pathway

Caption: Synthesis of Celecoxib from this compound.

This reaction highlights the primary industrial and pharmaceutical relevance of this compound.

Biological Context: COX-2 Inhibition by Celecoxib

While this compound itself is not known to be biologically active in this context, its derivative, Celecoxib, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] Understanding this downstream pathway is crucial for appreciating the importance of the parent compound.

COX-2 Inhibition Signaling Pathway

Caption: The inhibitory effect of Celecoxib on the COX-2 pathway.

Pro-inflammatory stimuli lead to the increased expression of the COX-2 enzyme, which then converts arachidonic acid into prostaglandins, mediators of inflammation and pain.[8] Celecoxib selectively binds to and inhibits the COX-2 enzyme, thereby reducing prostaglandin synthesis and alleviating inflammatory symptoms.[8]

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While it serves primarily as a synthetic intermediate, its structural features are crucial for the successful synthesis of important therapeutic agents like Celecoxib. This guide provides the necessary theoretical framework and practical protocols for researchers and professionals engaged in the synthesis and characterization of this and related compounds.

References

- 1. Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride | lookchem [lookchem.com]

- 2. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 3. This compound | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17852-52-7 CAS MSDS (4-Hydrazinobenzene-1-sulfonamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ClinPGx [clinpgx.org]

Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers

An in-depth guide for research scientists and drug development professionals on the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate in the development of pharmaceuticals.

This technical document provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 4-sulfamoylphenylhydrazine hydrochloride, is a crucial building block in the synthesis of various biologically active compounds. Its molecular structure, featuring both a hydrazinyl and a sulfonamide group, makes it a versatile precursor for the creation of a wide range of heterocyclic compounds. Notably, it is a key intermediate in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID)[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic applications[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17852-52-7 | [3] |

| Molecular Formula | C₆H₁₀ClN₃O₂S | [3] |

| Molecular Weight | 223.68 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 217-219 °C | [5] |

| Solubility | Soluble in water | [2] |

Synthetic Routes

There are two primary and well-established methods for the synthesis of this compound. The selection of a particular route may depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and widely used method involves a two-step process starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). The first step is the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the desired hydrazine.

Step 1: Diazotization of 4-Aminobenzenesulfonamide

-

In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained between 0 and 5°C to ensure the stability of the formed diazonium salt[5]. The reaction is complete when the solution becomes clear.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with vigorous stirring.

-

Continue stirring the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

| Reactant/Reagent | Molar Ratio (vs. Sulfanilamide) | Key Conditions | Yield | Purity | Reference |

| 4-Aminobenzenesulfonamide | 1.0 | - | - | - | [5] |

| Sodium Nitrite | 1.0 | 0-5 °C | - | - | [5] |

| Stannous Chloride | - | 0-5 °C | 76% | - | [5] |

| Sodium Sulfite (alternative reducing agent) | - | - | 88% | - | [5] |

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. This method can provide high yields and purity, particularly when conducted under high temperature and pressure, making it suitable for industrial-scale production[4].

-

Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is preferred)[4].

-

After purging the reactor with nitrogen, heat the mixture to 120-125°C under a pressure of 0.8-1.2 MPa[4].

-

Maintain the reaction at this temperature and pressure, with stirring, until the starting material is consumed (monitoring by HPLC is recommended).

-

After the reaction is complete, cool the mixture to induce crystallization of the product.

-

Filter the crude product and then acidify with hydrochloric acid to obtain this compound.

-

The final product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture[3][6].

| Reactant/Reagent | Molar Ratio (vs. 4-Chlorobenzenesulfonamide) | Temperature | Pressure | Yield | Purity (HPLC) | Reference |

| 4-Chlorobenzenesulfonamide | 1.0 | 121 ± 1 °C | 1.0 MPa | 97.5% | 98.7% | [4] |

| Hydrazine Hydrate | 10.0 | - | - | - | - | [4] |

Synthesis and Reaction Workflow

The following diagrams illustrate the chemical synthesis routes and a general experimental workflow.

Application in Drug Synthesis: The Celecoxib Case

As previously mentioned, a significant application of this compound is in the synthesis of Celecoxib. Celecoxib is a selective COX-2 inhibitor that exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins[7][8].

Signaling Pathway of Celecoxib's Action

The following diagram illustrates the mechanism of action of Celecoxib, highlighting the role of the COX-2 enzyme in the inflammatory pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a vital intermediate in pharmaceutical research and development. The two primary synthetic routes, via diazotization of sulfanilamide and nucleophilic substitution of 4-chlorobenzenesulfonamide, have been presented with detailed experimental considerations and comparative data. The crucial role of this compound in the synthesis of Celecoxib and the underlying mechanism of action have also been highlighted. This information is intended to aid researchers in the efficient and safe synthesis of this important chemical for the advancement of medicinal chemistry and drug discovery.

References

- 1. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 2. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori… [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 5. This compound [benchchem.com]

- 6. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinylbenzenesulfonamide hydrochloride is a key chemical intermediate recognized for its foundational role in the synthesis of a variety of biologically active molecules.[1][2][3][4] Its derivatives have demonstrated significant therapeutic potential, particularly as potent enzyme inhibitors. This technical guide elucidates the core mechanism of action, focusing primarily on the inhibition of carbonic anhydrase isoenzymes, a pathway of critical interest in oncology. We will explore the quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for the characterization of these compounds.

Introduction: Chemical Identity and Significance

This compound (CAS RN: 17852-52-7) is a sulfonamide derivative featuring a hydrazine group attached to a benzenesulfonamide scaffold.[3][5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[5] While it serves as a crucial building block for various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, its intrinsic mechanism of action and that of its direct derivatives are centered on potent enzyme inhibition.[4][5]

Chemical Structure:

The presence of the sulfonamide group is critical to its primary biological activity, a feature it shares with a well-established class of enzyme inhibitors.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action for 4-hydrazinylbenzenesulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[8][9]

The Role of Carbonic Anhydrases: CAs catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺):

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[8] In pathological conditions, particularly in cancer, certain CA isoenzymes are overexpressed. Tumor-associated isoforms, such as CA IX and CA XII, are crucial for cancer cell survival. They help maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment, which promotes tumor proliferation, invasion, and resistance to therapy.[5][8]

Inhibitory Action: The sulfonamide group (-SO₂NH₂) of 4-hydrazinylbenzenesulfonamide and its derivatives is the key pharmacophore. It coordinates to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity. This inhibition disrupts the pH-regulating function of the CAs.

By targeting tumor-associated CAs (IX and XII), these compounds can:

-

Increase the intracellular pH of tumor cells, disrupting their metabolism.

-

Decrease the extracellular pH, counteracting the acidic microenvironment that favors tumor growth.

-

Induce cell cycle arrest and apoptosis in cancer cells.[5]

Derivatives of 4-hydrazinylbenzenesulfonamide have shown potent inhibitory activity against several human (h) CA isoenzymes, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[5][8][9]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of derivatives of 4-hydrazinylbenzenesulfonamide against various human carbonic anhydrase isoenzymes has been quantified in several studies. The data, presented as inhibition constants (Kᵢ), highlight the high affinity of these compounds for their targets.

| Compound Class | Target Isoenzyme | Inhibition Constant (Kᵢ) Range | Reference |

| 4-(2-Substituted hydrazinyl)benzenesulfonamides | hCA I | 1.79 - 2.73 nM | [10] |

| hCA II | 1.72 - 11.64 nM | [10] | |

| Bioorganometallic Hydrazone Derivatives | hCA I | 1.7 - 22.4 nM | [8][9] |

| hCA II | 1.7 - 22.4 nM | [8][9] | |

| hCA IX | Less sensitive to inhibition | [8][9] | |

| hCA XII | 1.9 - 24.4 nM | [8][9] | |

| Benzofuran-based Derivatives | CA IX / XII | IC₅₀: 12 - 28 nM | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of tumor-associated carbonic anhydrases by 4-hydrazinylbenzenesulfonamide derivatives initiates a cascade of events that disrupt cancer cell homeostasis.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

To quantify the inhibitory potential of these compounds, a standard in vitro enzyme assay is performed.

Experimental Workflow: In Vitro Cytotoxicity Assay

The anti-cancer effects of these compounds are evaluated using cytotoxicity assays on various cancer cell lines. Derivatives have shown activity against lines such as MCF-7 (breast cancer) and Hela (cervical cancer).[5]

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay Protocol

This protocol describes a common method for measuring the inhibition of CA activity using a colorimetric assay.

-

Objective: To determine the IC₅₀ or Kᵢ value of a test compound against a specific human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII).

-

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be detected spectrophotometrically at 400 nm.

-

Materials:

-

Recombinant human carbonic anhydrase (hCA) isoenzyme.

-

Test compound (dissolved in DMSO).

-

4-Nitrophenyl acetate (NPA) substrate.

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

To each well of a 96-well plate, add 140 µL of assay buffer.

-

Add 20 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 20 µL of DMSO.

-

Add 20 µL of a solution containing the hCA enzyme to each well.

-

Mix and pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

-

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.

-

Objective: To determine the IC₅₀ value of a test compound, representing the concentration at which it inhibits 50% of cell growth.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound and its derivatives represent a potent class of carbonic anhydrase inhibitors. Their mechanism of action is well-defined, involving the direct inhibition of key CA isoenzymes that are critical for cancer cell survival and proliferation. The quantitative data demonstrate high-affinity binding to these targets, and the downstream effects on cellular pH homeostasis lead to cytotoxicity in cancer cells. The experimental protocols provided herein offer a standardized approach for the further evaluation and development of these promising compounds for therapeutic applications, particularly in the field of oncology.

References

- 1. nbinno.com [nbinno.com]

- 2. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 3. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori… [cymitquimica.com]

- 4. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 5. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 6. This compound | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and History of Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide inhibitors, the first class of synthetic antimicrobial agents that revolutionized medicine. From the initial serendipitous observation with a synthetic dye to the elucidation of their mechanism of action and the dawn of the antibiotic age, this document provides a comprehensive overview for the modern researcher. It details the key scientific milestones, presents critical quantitative data, outlines foundational experimental protocols, and visualizes the complex scientific journey that ushered in a new era of chemotherapy.

The Serendipitous Discovery of Prontosil

The story of sulfonamides begins not in a quest for an antibiotic, but in the industrial dye laboratories of Bayer AG in Germany. In the early 1930s, a team of researchers, including chemists Fritz Mietzsch and Joseph Klarer, were synthesizing new azo dyes.[1][2] The prevailing "magic bullet" theory of Paul Ehrlich, which suggested that chemicals could selectively target pathogens, guided the search for dyes with potential therapeutic properties.[3]

In 1932, the pathologist and bacteriologist Gerhard Domagk, director of Bayer's Institute of Pathology and Bacteriology, began systematically screening these newly synthesized dyes for antibacterial activity.[1][4][5] His work was driven by the urgent need for effective treatments against rampant bacterial infections like those caused by Streptococcus pyogenes.[2] Domagk's persistence led him to a red azo dye named Prontosil rubrum.[2] While Prontosil showed no effect against bacteria in vitro (in a test tube), Domagk made the groundbreaking discovery in 1932 that it could protect mice from lethal streptococcal infections.[1][5] He famously and successfully administered the dye to his own daughter, who was suffering from a severe streptococcal infection, saving her from a likely fatal outcome.[1][5] For this monumental discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6]

From Prodrug to the Active Principle: The Unveiling of Sulfanilamide

Despite its in vivo efficacy, the lack of in vitro activity of Prontosil remained a puzzle. The solution to this enigma came in 1935 from a French research team at the Pasteur Institute, led by Ernest Fourneau.[6] The team, which included Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was, in fact, a prodrug.[7] In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6][7] This active metabolite was the true "magic bullet" responsible for the antibacterial effect.[6]

The discovery that sulfanilamide was the active agent had profound implications. Sulfanilamide had been first synthesized in 1908 and its patent had long expired, making it readily and inexpensively available.[7] This led to a surge in research and the development of a multitude of sulfanilamide derivatives, giving birth to the class of "sulfa drugs."[7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The selective toxicity of sulfonamides against bacteria lies in their unique mechanism of action. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[8] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making it essential for bacterial growth and replication.[8]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[8] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate pyrophosphate.[8] By binding to the active site of DHPS, sulfonamides block the utilization of PABA, thereby halting the production of dihydrofolic acid and, consequently, arresting bacterial growth.[8] This bacteriostatic action allows the host's immune system to clear the infection.

References

- 1. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 2. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 3. Microbial drug discovery: 80 years of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. hekint.org [hekint.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Prontosil - Wikipedia [en.wikipedia.org]

- 8. Sulfacetamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-hydrazinylbenzenesulfonamide hydrochloride. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Properties and Identification

This compound is a sulfonamide derivative recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3][4] Its chemical structure features a hydrazine group and a sulfonamide group attached to a benzene ring, a combination that imparts significant biological and chemical reactivity.[1][5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 17852-52-7 | [1][3][5] |

| Molecular Formula | C₆H₉N₃O₂S·HCl | [4][5] |

| Molecular Weight | 223.68 g/mol | [3][6] |

| Appearance | White to light yellow crystalline powder | [2][3][5] |

| Melting Point | 149-152 °C (lit.) | [2][3] |

| Boiling Point | 434.7 °C at 760 mmHg | [3] |

| Solubility | Soluble in water | [2][3][5] |

| Density | 1.644 g/cm³ (at 20°C) | [3] |

| Flash Point | 216.7 °C | [3] |

| Storage Temperature | 2-8°C, under inert gas (e.g., nitrogen or argon) | [3][7] |

| Sensitivity | Hygroscopic | [3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-hydrazinylbenzenesulfonamide;hydrochloride | [1][8] |

| InChI | 1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | [5][8] |

| InChIKey | IKEURONJLPUALY-UHFFFAOYSA-N | [5][8] |

| SMILES | S(N)(=O)(=O)C1=CC=C(NN)C=C1.Cl | [5] |

| Synonyms | (4-Sulfamoylphenyl)hydrazine hydrochloride, p-Sulfamoylphenylhydrazine monohydrochloride, 4-Aminosulfonylphenylhydrazine monohydrochloride, 4-Hydrazinebenzenesulfonamide hydrochloride, 4-Hydrazino Benzene Sulfonamide Hydrochloride | [5] |

Synthesis and Purification Protocols

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis from Sulfanilamide

This method involves the diazotization of sulfanilamide followed by reduction.

Experimental Protocol:

-

Diazotization:

-

Dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice in an Erlenmeyer flask.

-

Maintain the temperature below 5°C using an ice bath.

-

Slowly add a solution of 20 mmol of sodium nitrite (NaNO₂) in 2 mL of water dropwise with vigorous stirring.

-

Continue stirring until a clear solution of the diazonium salt (4-sulfamoylbenzenediazonium chloride) is formed (typically 30-60 minutes).

-

-

Reduction:

-

In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.

-

Pour the diazonium salt solution into the stannous chloride solution with rapid stirring.

-

Continue stirring at 0-5°C until a solid precipitate forms.

-

Allow the mixture to stand overnight to ensure complete reduction.

-

-

Isolation and Purification:

-

Filter the solid product under vacuum.

-

Wash the filter cake with cold water.

-

Dry the product to yield this compound.

-

For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent mixture (e.g., methanol and water) at an elevated temperature (e.g., 71°C). Cool the solution slowly to induce precipitation of the purified hydrochloride salt. Filter the crystals and dry them under vacuum.

-

Synthesis from p-Chlorobenzenesulfonamide

This alternative route involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup:

-

In an autoclave, combine p-chlorobenzenesulfonamide and hydrazine hydrate. A molar ratio of 1:8 to 1:15 (p-chlorobenzenesulfonamide:hydrazine hydrate) is recommended.

-

Purge the autoclave with nitrogen.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 120°C and 125°C.

-

Pressurize the autoclave with nitrogen to 0.8 MPa to 1.2 MPa.

-

Maintain these conditions with stirring until the reaction is complete (monitoring by a suitable analytical method like HPLC is recommended to check for the disappearance of the starting material).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to induce crystallization.

-

Filter the crude product.

-

The filter cake is then treated with hydrochloric acid to form the hydrochloride salt.

-

The resulting this compound can be further purified by recrystallization as described in the previous method.

-

Biological and Pharmacological Relevance

This compound is a key building block for the synthesis of various biologically active compounds.

Intermediate for COX-2 Inhibitors

The primary application of this compound is in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis involves the condensation of this compound with a 1,3-dione, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Precursor for Other Bioactive Molecules

Derivatives of 4-hydrazinylbenzenesulfonamide have shown potential as:

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibition.[1]

-

Antimicrobial Agents: Various hydrazone derivatives synthesized from this compound have exhibited antimicrobial properties.[1]

Experimental Protocols for Biological Assays

While specific quantitative data for the parent compound is limited in publicly available literature, the following are general protocols that can be adapted to evaluate its biological activity.

Carbonic Anhydrase Inhibition Assay (General Protocol)

This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of carbon dioxide.

Methodology:

-

Reagents and Materials:

-

Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

Tris-HCl buffer (pH 7.4).

-

p-Nitrophenyl acetate (substrate).

-

Spectrophotometer.

-

-

Procedure:

-

Pre-incubate the hCA enzyme with varying concentrations of the test compound for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Susceptibility Testing (General Broth Microdilution Protocol)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology:

-

Reagents and Materials:

-

Bacterial or fungal strains of interest.

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

This compound stock solution.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][10]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9]

This technical guide provides a foundational understanding of this compound. Further research and experimentation are encouraged to fully elucidate its properties and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17852-52-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 5. 4-Hydrazinobenzene-1-sulfonamide hydrochloride(17852-52-7) IR Spectrum [chemicalbook.com]

- 6. A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Characteristics of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Introduction: 4-Hydrazinylbenzenesulfonamide hydrochloride (CAS No: 17852-52-7) is a sulfonamide derivative of significant interest in medicinal and organic chemistry.[1][2] Structurally, it is characterized by a hydrazine group and a sulfonamide group attached to a central benzene ring.[1][2] This compound is a critical intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for various synthetic applications.[1][2] This guide provides an in-depth overview of its molecular properties, synthesis protocols, and biological significance for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is a functionalized aromatic hydrazine.[3] Its molecular structure, incorporating both a nucleophilic hydrazine group and a sulfonamide moiety, makes it a versatile building block for creating more complex molecules, particularly heterocyclic compounds.[4][3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 17852-52-7 | [2][5][6] |

| Molecular Formula | C₆H₉N₃O₂S·HCl | [2][6] |

| Molecular Weight | 223.68 g/mol | [5][6][7] |

| IUPAC Name | 4-hydrazinylbenzenesulfonamide;hydrochloride | [1][7] |

| Synonyms | (4-Sulfamoylphenyl)hydrazine hydrochloride, 4-SAPH.HCl | [2][5] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 149-152 °C (lit.) | [5][6] |

| Water Solubility | Soluble | [5][6] |

| LogP | -0.99 | [5] |

| Topological Polar Surface Area | 107 Ų | [7] |

| InChIKey | IKEURONJLPUALY-UHFFFAOYSA-N | [2][8] |

| SMILES | C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with the most common laboratory-scale method proceeding from 4-aminobenzenesulfonamide (sulfanilamide). An alternative industrial method utilizes p-chlorobenzenesulfonamide.

Protocol 1: Synthesis from 4-Aminobenzenesulfonamide

This classic two-step synthesis involves the diazotization of sulfanilamide followed by a reduction of the resulting diazonium salt.

Detailed Methodology:

-

Diazotization: 20 mmol of 4-aminobenzenesulfonamide is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice to maintain a temperature below 5°C.[1][9] A solution of 20 mmol of sodium nitrite (NaNO₂) in water is then added dropwise with vigorous stirring.[1][9] The reaction proceeds at 0-5°C until a clear solution of the 4-sulfamoylbenzenediazonium chloride intermediate is formed, typically within 30-60 minutes.[1]

-

Reduction: The cold diazonium salt solution is then added to a stirred solution of stannous chloride (SnCl₂·H₂O, ~10 g) in concentrated HCl (10 mL) at 0–5°C.[1][9]

-

Isolation: A precipitate of this compound forms. The mixture is often left to stand overnight to ensure complete reduction.[1] The resulting solid is isolated by vacuum filtration, washed with cold water, and dried to yield the final product.[1][9]

Protocol 2: Synthesis from p-Chlorobenzenesulfonamide

An alternative industrial method involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate at elevated temperature (120-125°C) and pressure (0.8-1.2 MPa).[10][11] This process is noted for its high yield and purity, making it suitable for large-scale production.[10]

Biological Significance and Applications

The primary importance of this compound lies in its role as a versatile precursor for a wide range of biologically active molecules.[4]

Intermediate for NSAID Synthesis (Celecoxib)

This compound is a key starting material for the synthesis of Celecoxib, a selective COX-2 inhibitor.[1][4] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[12][13][14] By inhibiting COX-2, Celecoxib reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[15][16] The selectivity for COX-2 over the related COX-1 isoform is a key feature, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Precursor for Other Bioactive Molecules

The reactive hydrazine group is readily condensed with ketones and other carbonyl compounds to form a variety of derivatives, including hydrazones and pyrazoles, which have shown a broad spectrum of biological activities.[3][17]

-

Carbonic Anhydrase Inhibitors: Derivatives have been synthesized that show potent, nanomolar inhibition of human carbonic anhydrase (hCA) isoforms I and II, which are targets for glaucoma and other neurological disorders.[18][19]

-

Antimicrobial and Antitubercular Agents: Pyrazole derivatives have exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis.[1] Other derivatives have also shown promising antimicrobial properties against various bacterial strains.[1]

-

Anticancer Research: The compound itself has been submitted for evaluation by the National Cancer Institute.[3] Furthermore, derivatives are being investigated for their cytotoxic effects and potential as anticancer agents.[20]

Analytical Characterization and Safety

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[21] Spectroscopic methods are used to confirm the molecular structure.

-

¹H-NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, as well as exchangeable protons for the hydrazine (-NHNH₂) and sulfonamide (-SO₂NH₂) groups.

-

IR Spectroscopy: Key absorption bands would be expected for N-H stretching (hydrazine and sulfonamide groups), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations.

Safety and Handling: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][7] It is also noted to be hygroscopic.[5][6] Recommended storage is in a tightly sealed container under an inert atmosphere at room temperature or refrigerated (2-8°C).[5][6] Standard personal protective equipment should be used during handling.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined molecular characteristics and reactive functional groups provide a robust platform for the synthesis of a diverse array of high-value pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals engaged in drug discovery and development, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

References

- 1. This compound | 17852-52-7 | Benchchem [benchchem.com]

- 2. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori… [cymitquimica.com]

- 3. This compound [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 11. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 12. news-medical.net [news-medical.net]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 17852-52-7|this compound|BLD Pharm [bldpharm.com]

spectroscopic analysis of 4-hydrazinylbenzenesulfonamide HCl

An In-depth Technical Guide to the Spectroscopic Analysis of 4-hydrazinylbenzenesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7), a key intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1] Understanding its structural features through various analytical techniques is critical for quality control, reaction monitoring, and regulatory compliance. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining this data, and a logical workflow for analysis.

Molecular Structure and Key Spectroscopic Features

4-hydrazinylbenzenesulfonamide HCl possesses several functional groups that give rise to characteristic spectroscopic signals: a para-substituted benzene ring, a sulfonamide group (-SO₂NH₂), and a hydrazinyl hydrochloride group (-NHNH₃⁺Cl⁻). The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1][2] The molecular formula is C₆H₁₀ClN₃O₂S, with a molecular weight of 223.68 g/mol .[3][4]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 2.1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Broad Singlet | 3H | Hydrazinium protons (-NH₃⁺) |

| 8.20 | Singlet | 1H | Hydrazinyl proton (-NH -Ar) |

| 7.75 | Doublet | 2H | Aromatic protons (ortho to -SO₂NH₂) |

| 7.25 | Singlet | 2H | Sulfonamide protons (-SO₂NH₂ ) |

| 6.95 | Doublet | 2H | Aromatic protons (ortho to -NHNH₃⁺) |

Solvent: DMSO-d₆. Data is a composite of reported values and theoretical predictions.[1]

Table 2.2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | Aromatic Carbon (C-NHNH₃⁺) |

| ~138.0 | Aromatic Carbon (C-SO₂NH₂) |

| ~128.5 | Aromatic Carbons (CH, ortho to -SO₂NH₂) |

| ~113.0 | Aromatic Carbons (CH, ortho to -NHNH₃⁺) |

Solvent: DMSO-d₆. Data is predicted based on values for similar sulfonamide structures.

Table 2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong | N-H stretching (sulfonamide & hydrazinyl)[1] |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2900 - 2600 | Broad | N-H stretching (hydrazinium -NH₃⁺) |

| ~1625 | Medium | N-H bending (scissoring) |

| ~1595, 1490 | Medium | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric S=O stretching (sulfonamide) |

| ~1190 | Strong | Symmetric S=O stretching (sulfonamide)[1] |

| ~900 | Medium | S-N stretching |

Sample prepared as a KBr pellet.

Table 2.4: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula (Free Base) | C₆H₉N₃O₂S |

| Exact Mass (Free Base) | 187.04155 |

| Observed Ion [M+H]⁺ | m/z 188.04883 |

M refers to the neutral, free base form of the molecule.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 4-hydrazinylbenzenesulfonamide HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-160 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture.[1]

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.[5]

-

Add approximately 150-200 mg of the dried KBr to the mortar and gently mix with the sample without excessive grinding.[5]

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[1]

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be presented in terms of transmittance or absorbance.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation (for ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~10 µg/mL.[6]

-

If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging the instrument.[6]

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

The instrument should be calibrated to ensure high mass accuracy.

-

-

Data Analysis: Identify the monoisotopic mass for the protonated molecular ion ([M+H]⁺) of the free base. Use the measured accurate mass to confirm the elemental composition with a mass error of less than 5 ppm.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the .

Caption: Correlation of functional groups to key spectroscopic signals.

References

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. shimadzu.com [shimadzu.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Potential Biological Targets of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical agents, most notably the selective COX-2 inhibitor, Celecoxib.[1] While the parent compound itself is not extensively studied for its direct biological activity, its structural motif, featuring a sulfonamide and a hydrazine group, serves as a critical pharmacophore in a multitude of derivatives with significant biological effects. This technical guide provides an in-depth exploration of the key biological targets of compounds derived from this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The primary biological targets identified in the literature for derivatives of this compound include carbonic anhydrases and cyclooxygenase-2, with additional demonstrated antimicrobial and antitubercular activities.[2][3]

Core Biological Targets and Quantitative Data

The primary biological targets for derivatives of this compound are various isoforms of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2). Additionally, several derivatives have shown promising antimicrobial and antitubercular activities.

Carbonic Anhydrase (CA) Inhibition